molecular formula C12H13NO3S B15334072 Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate

Cat. No.: B15334072
M. Wt: 251.30 g/mol
InChI Key: FNLXJXWXBRZNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to cyclization with hydroxylamine hydrochloride to yield the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The thienyl group may enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate: Similar structure but with a different substitution pattern on the thienyl ring.

    Methyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isoxazole and thienyl rings provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

ethyl 5-methyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H13NO3S/c1-4-15-12(14)10-8(3)16-13-11(10)9-6-5-7(2)17-9/h5-6H,4H2,1-3H3

InChI Key

FNLXJXWXBRZNPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(S2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.